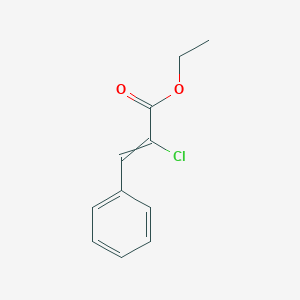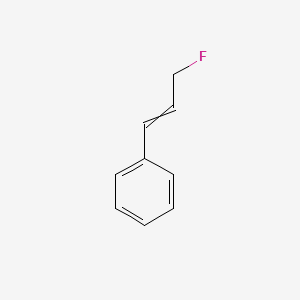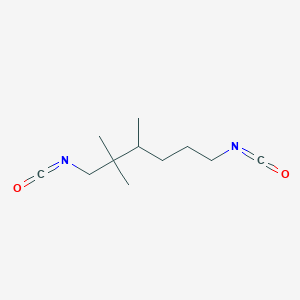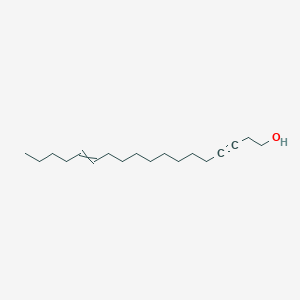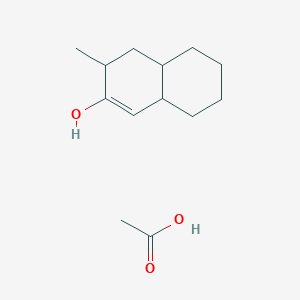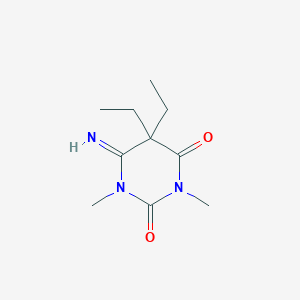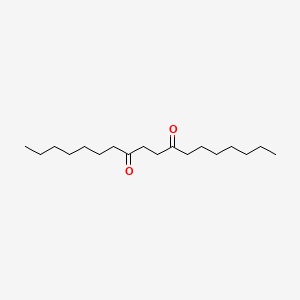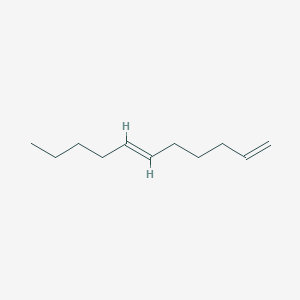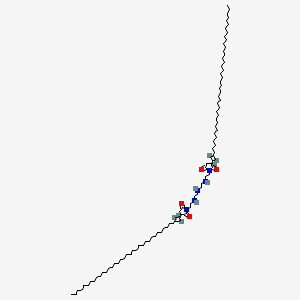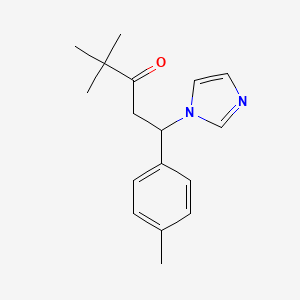
1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-(4-methylphenyl)pentan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-(4-methylphenyl)pentan-3-one is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-(4-methylphenyl)pentan-3-one typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Alkylation: The imidazole ring is then alkylated using an appropriate alkyl halide under basic conditions to introduce the desired substituents.
Ketone Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-(4-methylphenyl)pentan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-(4-methylphenyl)pentan-3-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Pharmaceuticals: The compound is explored as a potential active ingredient in the development of new therapeutic agents.
Materials Science: It is investigated for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-(4-methylphenyl)pentan-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response, contributing to its therapeutic effects.
類似化合物との比較
Similar Compounds
1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-phenylpentan-3-one: Similar structure but lacks the methyl group on the phenyl ring.
1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-(4-chlorophenyl)pentan-3-one: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-(4-methylphenyl)pentan-3-one is unique due to the presence of both the imidazole ring and the specific substitution pattern on the phenyl ring. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
67565-06-4 |
|---|---|
分子式 |
C17H22N2O |
分子量 |
270.37 g/mol |
IUPAC名 |
1-imidazol-1-yl-4,4-dimethyl-1-(4-methylphenyl)pentan-3-one |
InChI |
InChI=1S/C17H22N2O/c1-13-5-7-14(8-6-13)15(19-10-9-18-12-19)11-16(20)17(2,3)4/h5-10,12,15H,11H2,1-4H3 |
InChIキー |
XDWNXDWOXUSPSY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(CC(=O)C(C)(C)C)N2C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


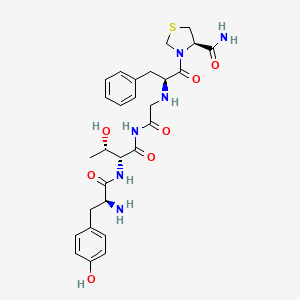
![N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine](/img/structure/B14482085.png)

